Tert-butyl 4-(aminomethyl)-3-fluorobenzoate
Description
Tert-butyl 4-(aminomethyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-4-5-9(7-14)10(13)6-8/h4-6H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVBPAIPCXQNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-3-fluorobenzoate can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)-3-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with nucleophiles replacing the fluorine atom.
Reduction: Tert-butyl 4-(hydroxymethyl)-3-fluorobenzoate.
Oxidation: Corresponding imines or amides.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-3-fluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Tert-butyl 4-(aminomethyl)-3-chlorobenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Tert-butyl 4-(aminomethyl)-3-bromobenzoate:
Uniqueness
Tert-butyl 4-(aminomethyl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
